N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide
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Overview
Description
N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique molecular structure. This compound features an oxolane ring, a trifluorophenyl group, and a prop-2-enamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Trifluorophenyl Group: This step involves the reaction of a trifluorophenyl halide with a suitable nucleophile to introduce the trifluorophenyl group.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4-difluorophenyl)methyl]prop-2-enamide
- N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trichlorophenyl)methyl]prop-2-enamide
Uniqueness
N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-[[(2R)-oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c1-2-14(20)19(9-11-4-3-5-21-11)8-10-6-12(16)15(18)13(17)7-10/h2,6-7,11H,1,3-5,8-9H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONOQGNJKSMPHG-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCCO1)CC2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N(C[C@H]1CCCO1)CC2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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